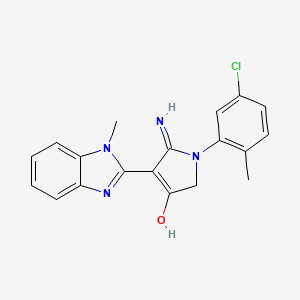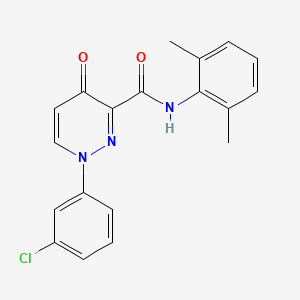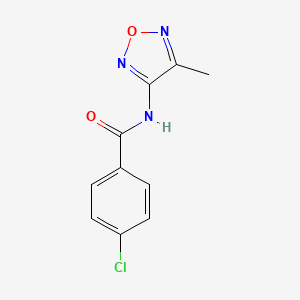![molecular formula C14H12ClN5O3 B11387517 N-(6-chloro-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide](/img/structure/B11387517.png)
N-(6-chloro-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{6-Chloro-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-4-methoxybenzamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core substituted with chloro, hydroxy, and methyl groups, as well as a methoxybenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-Chloro-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-4-methoxybenzamide typically involves multiple steps. One common approach starts with the preparation of the triazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 5-methyl-1,2,4-triazole-3-carboxylic acid with suitable reagents can yield the desired triazolopyrimidine scaffold .
Subsequent steps involve the introduction of the chloro, hydroxy, and methyl groups at specific positions on the triazolopyrimidine ring. This can be accomplished through selective halogenation, hydroxylation, and methylation reactions. Finally, the methoxybenzamide moiety is attached to the triazolopyrimidine core through an amide bond formation reaction .
Industrial Production Methods
Industrial production of N-{6-Chloro-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-4-methoxybenzamide may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
N-{6-Chloro-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the chloro group with an amine can yield an amine derivative .
Wissenschaftliche Forschungsanwendungen
N-{6-Chloro-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-4-methoxybenzamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-{6-Chloro-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizin
- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazainden
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizin
Einzigartigkeit
N-(6-Chlor-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamid ist einzigartig aufgrund seines spezifischen Substitutionsschemas, das ihm unterschiedliche chemische und biologische Eigenschaften verleiht. Das Vorhandensein der Chlor-, Hydroxy- und Methoxygruppen erhöht seine Reaktivität und sein Potenzial als pharmakologisch wirksames Mittel im Vergleich zu seinen Analoga .
Eigenschaften
Molekularformel |
C14H12ClN5O3 |
|---|---|
Molekulargewicht |
333.73 g/mol |
IUPAC-Name |
N-(6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C14H12ClN5O3/c1-7-10(15)12(22)20-14(16-7)18-13(19-20)17-11(21)8-3-5-9(23-2)6-4-8/h3-6H,1-2H3,(H2,16,17,18,19,21) |
InChI-Schlüssel |
XTSDDQGXNDVNQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)NC(=O)C3=CC=C(C=C3)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethoxy-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11387450.png)
![3-(2,4-dimethoxyphenyl)-5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole](/img/structure/B11387451.png)

![4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11387469.png)
![3-benzyl-7-ethyl-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11387472.png)

![(4-Benzylpiperidin-1-yl){5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidin-4-yl}methanone](/img/structure/B11387495.png)

![N-(4-fluorobenzyl)-1-[(4-methylphenyl)sulfonyl]-3-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine](/img/structure/B11387501.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11387503.png)
![2-[(2,5-dimethylphenoxy)methyl]-1-(propan-2-yl)-1H-benzimidazole](/img/structure/B11387509.png)
![2-Methylpropyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate](/img/structure/B11387525.png)
![4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11387530.png)
